molecular formula C17H19N5OS B11258587 N-(3,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11258587
M. Wt: 341.4 g/mol
InChI Key: HBFQGMFNVDFEGE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the acetamide group: This step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base.

    Final coupling: The final step involves coupling the 3,5-dimethylphenyl group with the triazole-pyrrole intermediate under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Electronics: Incorporation into organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the aromatic and heterocyclic rings can participate in π-π interactions with other aromatic systems, further influencing biological activity.

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The presence of both pyrrole and triazole rings in the same molecule is relatively rare and contributes to its unique chemical properties.
  • Reactivity: The compound’s ability to undergo multiple types of chemical reactions (oxidation, reduction, substitution) makes it versatile for various applications.
  • Biological Activity: Its potential as a drug candidate due to its ability to interact with multiple biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS/c1-12-8-13(2)10-15(9-12)18-16(23)11-24-17-20-19-14(3)22(17)21-6-4-5-7-21/h4-10H,11H2,1-3H3,(H,18,23)

InChI Key

HBFQGMFNVDFEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C)C

Origin of Product

United States

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